Ethyl 6-amino-3-hydroxy-2-methylbenzoate
Description
Ethyl 6-amino-3-hydroxy-2-methylbenzoate is a benzoate ester derivative characterized by a benzene ring substituted with amino (-NH₂), hydroxy (-OH), and methyl (-CH₃) groups at positions 6, 3, and 2, respectively, along with an ethyl ester (-COOEt) at position 1. Similar compounds are often utilized as intermediates in pharmaceuticals, agrochemicals, and heterocyclic synthesis due to their reactive functional groups .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 6-amino-3-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5,12H,3,11H2,1-2H3 |
InChI Key |
LISHTDQUUZJMLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-3-hydroxy-2-methylbenzoate typically involves multiple steps. One common method is the esterification of 6-amino-3-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in Ethyl 6-amino-3-hydroxy-2-methylbenzoate can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Formation of 6-amino-3-oxo-2-methylbenzoate.
Reduction: Formation of Ethyl 6-amino-3-hydroxy-2-methylbenzyl alcohol.
Substitution: Formation of Ethyl 6-chloro-3-hydroxy-2-methylbenzoate.
Scientific Research Applications
Ethyl 6-amino-3-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 6-amino-3-hydroxy-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on structure.
Key Observations:
Amino and Hydroxy Groups: The presence of -NH₂ and -OH in this compound enhances polarity and hydrogen-bonding capacity compared to analogs like Ethyl 2-methoxybenzoate (lacking amino/hydroxy groups) . This increases solubility in polar solvents and reactivity in cyclization reactions (e.g., benzoxazole formation, as seen in ).
Halogen vs. Hydroxy/Methyl Substitutions: The chloro substituent in Ethyl 2-amino-6-chloro-3-methylbenzoate improves electrophilic substitution reactivity, making it suitable for cross-coupling reactions in drug synthesis . Bromine in Methyl 6-amino-2-bromo-3-methoxybenzoate facilitates nucleophilic aromatic substitution, common in agrochemical intermediates .
Ester Group Variations : Ethyl esters (e.g., -COOEt) generally exhibit lower volatility and higher lipid solubility than methyl esters (-COOCH₃), influencing bioavailability in pharmaceutical contexts.
Physicochemical and Spectroscopic Properties
While specific data for this compound are unavailable, comparisons with analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
